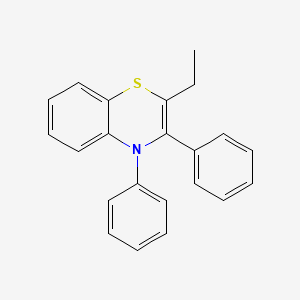![molecular formula C11H16O5 B14231458 11-Hydroxy-2,8-dioxabicyclo[7.3.1]tridecane-3,7-dione CAS No. 799271-70-8](/img/structure/B14231458.png)
11-Hydroxy-2,8-dioxabicyclo[7.3.1]tridecane-3,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Hydroxy-2,8-dioxabicyclo[7.3.1]tridecane-3,7-dione is a complex organic compound known for its unique bicyclic structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Hydroxy-2,8-dioxabicyclo[7.3.1]tridecane-3,7-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
11-Hydroxy-2,8-dioxabicyclo[7.3.1]tridecane-3,7-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the compound.
Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional hydroxyl or carbonyl groups, while reduction may result in the formation of alcohols or alkanes .
Scientific Research Applications
11-Hydroxy-2,8-dioxabicyclo[7.3.1]tridecane-3,7-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including neuroprotective effects.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 11-Hydroxy-2,8-dioxabicyclo[7.3.1]tridecane-3,7-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,8-Dioxabicyclo[3.3.1]nonane: Known for its neuroprotective activities.
Bicyclo[3.3.1]nonane Derivatives: Used in asymmetric catalysis and as anticancer agents.
Uniqueness
11-Hydroxy-2,8-dioxabicyclo[7.3.1]tridecane-3,7-dione is unique due to its specific bicyclic structure and the presence of hydroxyl and dioxabicyclo groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
799271-70-8 |
|---|---|
Molecular Formula |
C11H16O5 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
11-hydroxy-2,8-dioxabicyclo[7.3.1]tridecane-3,7-dione |
InChI |
InChI=1S/C11H16O5/c12-7-4-8-6-9(5-7)16-11(14)3-1-2-10(13)15-8/h7-9,12H,1-6H2 |
InChI Key |
NHBRDEZABCTDQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)OC2CC(CC(C2)OC(=O)C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 4,4'-(bicyclo[3.3.1]non-9-ylidenemethylene)bis-](/img/structure/B14231376.png)

![N-[1-(4-Methoxyphenyl)prop-2-en-1-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14231389.png)
![Diethyl [(2,6-difluorophenyl)methyl]propanedioate](/img/structure/B14231392.png)
![3-Methyl-N-{[4-(pyridin-2-yl)piperidin-1-yl]methyl}benzamide](/img/structure/B14231395.png)
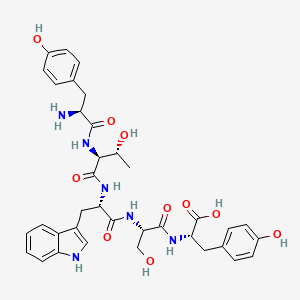
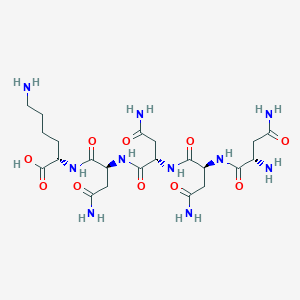
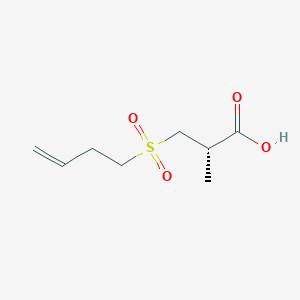
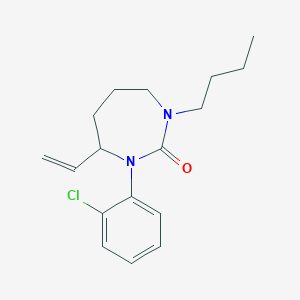

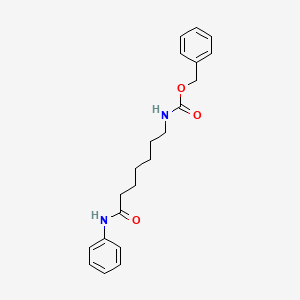
![4-Quinolinamine, N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-(4-methylphenyl)-](/img/structure/B14231453.png)
